Butanal;ethene-1,1,2-triol;ethenyl acetate
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Overview
Description
Butanal;ethene-1,1,2-triol;ethenyl acetate is a complex polymer known for its unique chemical properties and applications. This compound is formed through the polymerization of acetic acid ethenyl ester (vinyl acetate) with ethenol (vinyl alcohol), followed by a cyclic acetal reaction with butanal (butyraldehyde). The resulting polymer exhibits excellent mechanical strength, chemical resistance, and versatility in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with ethenol, cyclic acetal with butanal involves several key steps:
Polymerization: The initial step is the polymerization of acetic acid ethenyl ester with ethenol.
Cyclic Acetal Formation: The polymerized product is then reacted with butanal to form a cyclic acetal.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. The process involves precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Butanal;ethene-1,1,2-triol;ethenyl acetate undergoes various chemical reactions, including:
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are conducted in the presence of catalysts or under UV light.
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated polymer derivatives
Scientific Research Applications
Butanal;ethene-1,1,2-triol;ethenyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid ethenyl ester, polymer with ethenol, cyclic acetal with butanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular membranes and proteins, facilitating drug delivery and tissue engineering applications.
Pathways Involved: The polymer’s biocompatibility and biodegradability are mediated through hydrolysis and enzymatic degradation pathways, leading to the controlled release of active compounds.
Comparison with Similar Compounds
Similar Compounds
Polyvinyl alcohol (PVA): A water-soluble polymer with similar chemical structure but lacks the cyclic acetal modification.
Polyvinyl acetate (PVAc): A precursor to PVA, used in adhesives and coatings but does not possess the same mechanical strength and chemical resistance as the cyclic acetal polymer.
Polyvinyl butyral (PVB): A polymer with similar applications in coatings and adhesives, but with different mechanical and chemical properties due to the presence of butyraldehyde.
Uniqueness
Butanal;ethene-1,1,2-triol;ethenyl acetate stands out due to its unique combination of mechanical strength, chemical resistance, and versatility in various applications. The cyclic acetal modification imparts additional stability and functionality, making it suitable for advanced industrial and biomedical applications .
Properties
CAS No. |
68648-78-2 |
---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
butanal;ethene-1,1,2-triol;ethenyl acetate |
InChI |
InChI=1S/C4H6O2.C4H8O.C2H4O3/c1-3-6-4(2)5;1-2-3-4-5;3-1-2(4)5/h3H,1H2,2H3;4H,2-3H2,1H3;1,3-5H |
InChI Key |
PEBNJYYAKKMHJL-UHFFFAOYSA-N |
SMILES |
CCCC=O.CC(=O)OC=C.C(=C(O)O)O |
Canonical SMILES |
CCCC=O.CC(=O)OC=C.C(=C(O)O)O |
Key on ui other cas no. |
68648-78-2 |
Origin of Product |
United States |
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